molecular formula C19H30N2O4S B5307325 N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Katalognummer B5307325
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: DKCCJIPPLZFEBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CR845, is a novel kappa-opioid receptor agonist. It has been shown to have potential therapeutic applications in the treatment of various disorders, including chronic pain, pruritus, and substance abuse.

Wirkmechanismus

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide acts as a kappa-opioid receptor agonist, selectively activating these receptors in the brain and spinal cord. Activation of the kappa-opioid receptor has been shown to produce analgesic effects, as well as modulate other physiological processes, including mood, stress, and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in preclinical models of pain, including neuropathic pain. It has also been shown to have anti-pruritic effects in preclinical models of itch. Additionally, this compound has been shown to produce anti-inflammatory effects in preclinical models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is its selectivity for the kappa-opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists. Additionally, this compound has been shown to have a low potential for abuse and dependence. However, one limitation of this compound is its relatively short half-life, which may require more frequent dosing in clinical settings.

Zukünftige Richtungen

Future research on N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide may include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials may be conducted to evaluate its safety and efficacy in treating various disorders, including chronic pain, pruritus, and substance abuse. Further research may also explore the potential use of this compound in combination with other therapies to enhance its therapeutic effects.

Synthesemethoden

The synthesis of N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, including the reaction of cyclooctylamine with 4-methoxy-3-methylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. The addition of N-methylglycine and subsequent deprotection steps lead to the final product.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in preclinical models of acute and chronic pain, including neuropathic pain. Additionally, it has been shown to have anti-pruritic effects in preclinical models of itch. This compound has also been studied for its potential use in treating substance abuse disorders, including opioid addiction.

Eigenschaften

IUPAC Name

N-cyclooctyl-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15-13-17(11-12-18(15)25-3)26(23,24)21(2)14-19(22)20-16-9-7-5-4-6-8-10-16/h11-13,16H,4-10,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCJIPPLZFEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.